1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea
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Overview
Description
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a urea moiety, a methoxyphenyl group, a fluorobenzyl group, and an isothiazolidin-2-yl group with a dioxido functionality, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea typically involves multi-step organic reactions. One common approach includes:
Formation of the isothiazolidin-2-yl intermediate: This step involves the reaction of a suitable thiol with an appropriate amine under oxidative conditions to form the isothiazolidin-2-yl ring.
Urea formation: The final step involves the reaction of the intermediate with 4-fluorobenzyl isocyanate to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The isothiazolidin-2-yl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The methoxy and fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium fluoride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea can be compared to other similar compounds, such as:
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-hydroxyphenyl)-3-(4-fluorobenzyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-chlorobenzyl)urea: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-26-17-8-7-15(22-9-2-10-27(22,24)25)11-16(17)21-18(23)20-12-13-3-5-14(19)6-4-13/h3-8,11H,2,9-10,12H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFZVRWCDPVCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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